Cas no 86639-63-6 (10-Aminocamptothecin)

10-Aminocamptothecin 化学的及び物理的性質
名前と識別子
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- 10-Aminocamptothecin
- (4S)-9-Amino-4-ethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
- 9-Amino-20-camptothecin
- 9-AMINOCAMPTOTHECIN
- 9-Amino-cpt
- Camptothecin,10-amino
- (4S)-9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy-, (S)- (ZCI)
- Camptothecin, 10-amino-
- 10-amino-20(S)-camptothecin
- DTXSID301315223
- SCHEMBL1727366
- ANTINEOPLASTIC-652524
- BDBM50406990
- (S)-9-amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- NSC-652524
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy-, (S)-
- (19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
- NSC652524
- 10-Amino-cpt
- 86639-63-6
- 10-aminocamptothecin, (S)-isomer
- MVUUMBZAHAKPKQ-FQEVSTJZSA-N
- CHEMBL102252
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- インチ: 1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
- InChIKey: MVUUMBZAHAKPKQ-FQEVSTJZSA-N
- ほほえんだ: O=C1C2COC([C@](C=2C=C2C3N=C4C=CC(=CC4=CC=3CN12)N)(O)CC)=O
計算された属性
- せいみつぶんしりょう: 363.12200
- どういたいしつりょう: 363.121906
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.55
- ふってん: 825.9°C at 760 mmHg
- フラッシュポイント: 453.3°C
- 屈折率: 1.771
- PSA: 107.44000
- LogP: 2.24300
10-Aminocamptothecin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A576755-1mg |
10-Aminocamptothecin |
86639-63-6 | 1mg |
$ 190.00 | 2023-04-19 | ||
TRC | A576755-10mg |
10-Aminocamptothecin |
86639-63-6 | 10mg |
$ 1499.00 | 2023-04-19 |
10-Aminocamptothecin 関連文献
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Serge Mignani,Jo?o Rodrigues,Helena Tomas,Maria Zablocka,Xiangyang Shi,Anne-Marie Caminade,Jean-Pierre Majoral Chem. Soc. Rev. 2018 47 514
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Anne-Marie Caminade,Cédric-Olivier Turrin J. Mater. Chem. B 2014 2 4055
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Serge Mignani,Jean-Pierre Majoral New J. Chem. 2013 37 3337
10-Aminocamptothecinに関する追加情報
10-Aminocamptothecin (CAS No. 86639-63-6): A Comprehensive Overview of Its Properties and Applications
10-Aminocamptothecin (CAS No. 86639-63-6) is a derivative of the naturally occurring alkaloid camptothecin, a compound renowned for its potent antitumor activity. This synthetic analog has garnered significant attention in the field of oncology due to its enhanced solubility and stability compared to its parent compound. Researchers and pharmaceutical developers are increasingly focusing on 10-Aminocamptothecin as a promising candidate for cancer therapy, particularly in targeting topoisomerase I, a critical enzyme involved in DNA replication and repair.
The mechanism of action of 10-Aminocamptothecin revolves around its ability to inhibit topoisomerase I, leading to the accumulation of DNA single-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. This mechanism aligns with the growing interest in targeted cancer therapies, a hot topic in modern medicine. Patients and healthcare providers alike are searching for treatments that minimize side effects while maximizing efficacy, making 10-Aminocamptothecin a subject of ongoing clinical research.
In recent years, the demand for novel anticancer agents has surged, driven by the limitations of conventional chemotherapy, such as drug resistance and systemic toxicity. 10-Aminocamptothecin addresses some of these challenges by offering a more selective approach. Its pharmacokinetic profile and bioavailability have been extensively studied, with results indicating potential for improved patient outcomes. These attributes make it a frequent search term among researchers exploring cancer drug development and precision medicine.
The synthesis of 10-Aminocamptothecin involves complex chemical processes, often requiring high-purity reagents and controlled conditions. Laboratories specializing in pharmaceutical intermediates and fine chemicals frequently seek this compound for preclinical studies. Its CAS No. 86639-63-6 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. This specificity is crucial for scientists navigating databases like PubChem or ChemSpider.
Beyond its anticancer properties, 10-Aminocamptothecin has also been investigated for its potential in combination therapies. With the rise of immunotherapy and personalized medicine, researchers are exploring how this compound can synergize with other treatments to enhance efficacy. For instance, combining 10-Aminocamptothecin with PD-1 inhibitors or PARP inhibitors could open new avenues for treating resistant cancers.
The safety profile of 10-Aminocamptothecin is another area of interest. While it exhibits fewer side effects than traditional chemotherapeutics, ongoing studies aim to optimize dosing regimens to minimize adverse reactions. This aligns with the broader trend of patient-centric drug development, where reducing toxicity without compromising therapeutic benefits is a top priority.
In summary, 10-Aminocamptothecin (CAS No. 86639-63-6) represents a significant advancement in cancer research. Its unique properties, coupled with the evolving landscape of oncology therapeutics, position it as a key player in the fight against cancer. As scientific understanding deepens and clinical trials progress, this compound may soon transition from the lab to the clinic, offering hope to patients worldwide.
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